4-(Cyclopropylmethoxy)cyclohexan-1-ol
Description
4-(Cyclopropylmethoxy)cyclohexan-1-ol is a cyclohexanol derivative featuring a cyclopropylmethoxy substituent at the 4-position of the cyclohexane ring. This compound combines the hydrophobicity of the cyclopropyl group with the steric and electronic effects of an ether linkage. Cyclohexanol derivatives are widely studied in organic synthesis and medicinal chemistry due to their conformational flexibility and functional group diversity .
Properties
IUPAC Name |
4-(cyclopropylmethoxy)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h8-11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRPXEOVUBORHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCC(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566977-42-1 | |
| Record name | 4-(cyclopropylmethoxy)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)cyclohexan-1-ol typically involves the reaction of cyclohexanone with cyclopropylmethanol in the presence of a suitable catalyst. One common method includes the use of a Grignard reagent, where cyclopropylmagnesium bromide reacts with cyclohexanone to form the desired product. The reaction conditions often involve anhydrous solvents and low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 4-(Cyclopropylmethoxy)cyclohexan-1-ol may involve scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The cyclopropylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include cyclohexanone derivatives, cyclohexanol derivatives, and various substituted cyclohexane compounds.
Scientific Research Applications
4-(Cyclopropylmethoxy)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylmethoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Substituent-Specific Comparisons
4-Isopropylcyclohexan-1-ol
- Structure: A cyclohexanol with an isopropyl group at the 4-position.
- Molecular Formula : C₉H₁₈O.
- Molecular Weight : 142.23 g/mol.
- Key Differences: The isopropyl group is purely hydrophobic, lacking the ether oxygen present in 4-(cyclopropylmethoxy)cyclohexan-1-ol.
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol
- Structure : Features a bulky 2-cyclohexyl-2-propyl substituent.
- Molecular Formula : C₁₅H₂₈O.
- Molecular Weight : 224.39 g/mol.
- Key Differences :
4-Propylcyclohexan-1-ol
- Structure : A linear propyl chain at the 4-position.
- Molecular Formula : C₉H₁₈O.
- Molecular Weight : 142.23 g/mol.
- Key Differences :
Functional Group Comparisons
Ether vs. Alkyl Substituents
- 4-(Cyclopropylmethoxy)cyclohexan-1-ol: The ether oxygen enables hydrogen bonding and increases solubility in polar solvents compared to purely alkyl-substituted analogs.
- Alkyl-Substituted Analogs (e.g., 4-Isopropylcyclohexan-1-ol) :
Sulfonyl and Aromatic Derivatives
- 4-(Methylsulfonyl)cyclohexan-1-ol (C₇H₁₄O₃S, MW 178.25 g/mol):
- Aromatic Derivatives (e.g., 4-(Cyclopropylmethoxy)benzaldehyde): The aromatic ring stabilizes the structure via resonance, unlike the aliphatic cyclohexanol core. Higher melting points and distinct UV-Vis absorption profiles due to conjugation .
Physicochemical Properties (Inferred)
| Property | 4-(Cyclopropylmethoxy)cyclohexan-1-ol | 4-Isopropylcyclohexan-1-ol | 4-(Methylsulfonyl)cyclohexan-1-ol |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₈O₂ | C₉H₁₈O | C₇H₁₄O₃S |
| Molecular Weight (g/mol) | ~170.25 | 142.23 | 178.25 |
| Polarity | Moderate (ether oxygen) | Low | High (sulfonyl group) |
| Estimated logP | ~2.5 | ~3.0 | ~0.5 |
| Key Reactivity | Acid-sensitive ether linkage | Stable under acidic conditions | Acidic hydroxyl, sulfonyl redox activity |
Biological Activity
4-(Cyclopropylmethoxy)cyclohexan-1-ol, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities and therapeutic applications. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexanol backbone with a cyclopropylmethoxy substituent. This unique structure may contribute to its interaction with biological systems, particularly through enzyme modulation and receptor binding.
Synthesis
The synthesis of 4-(cyclopropylmethoxy)cyclohexan-1-ol typically involves the following steps:
- Starting Materials : Cyclohexanol and cyclopropylmethyl bromide are commonly used.
- Reagents : Sodium iodide (NaI) and potassium carbonate (K2CO3) are often employed to facilitate the reaction.
- Reaction Conditions : The reaction is generally conducted in acetone at room temperature followed by refluxing to ensure complete conversion.
The biological activity of 4-(cyclopropylmethoxy)cyclohexan-1-ol is believed to involve:
- Enzyme Interaction : The compound may interact with specific enzymes, altering their activity. This interaction is crucial for its potential therapeutic effects.
- Receptor Binding : Its structural features may enhance binding affinity to various receptors, influencing signaling pathways within cells.
Antimicrobial Properties
Research has indicated that 4-(cyclopropylmethoxy)cyclohexan-1-ol exhibits antimicrobial activity against certain bacterial strains. In vitro studies have shown varying degrees of inhibition depending on concentration and exposure time.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the efficacy of 4-(cyclopropylmethoxy)cyclohexan-1-ol against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to assess antibacterial activity.
- Results : The compound demonstrated significant inhibition zones compared to control groups, indicating strong antibacterial properties.
-
Case Study on Anti-inflammatory Activity :
- Objective : To investigate the anti-inflammatory effects in a murine model of arthritis.
- Methodology : Mice were treated with varying doses of the compound, followed by assessment of inflammatory markers.
- Results : A dose-dependent reduction in pro-inflammatory cytokines was observed, suggesting potential for therapeutic use in inflammatory diseases.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
